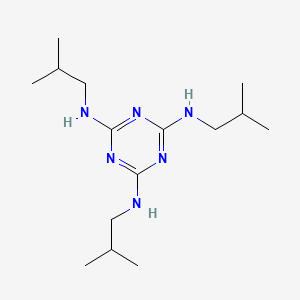
N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazine derivatives, specifically those with a 1,3,5-triazine core, are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. These compounds are known for their diverse biological activities and applications in medicinal and agricultural fields. They exhibit a range of pharmacological properties, including anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, antimalarial, and antimicrobial activities .
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of cyanuric chloride as a starting material, which can be further reacted with various nucleophiles to introduce different substituents onto the triazine ring. For instance, the synthesis of N,N',N''-triisobutyl-1,3,5-triazine-2,4,6-triamine could potentially follow a similar route, starting from cyanuric chloride and introducing isobutyl groups through nucleophilic substitution reactions. The synthesis of triazine derivatives has been expanded to include a variety of biological potent agents, with some novel compounds being synthesized and characterized by elemental analyses, IR, NMR, and mass spectra . Additionally, a Lewis acid-promoted cycloaddition reaction has been described for the synthesis of 1,2,4-triazines, which could be adapted for the synthesis of related 1,3,5-triazine derivatives .
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can be substituted with various functional groups. The crystal structure of melamine, a simple triazine derivative, has been determined, revealing the presence of aspherical distortions that are chemically reasonable and often have the symmetry of the molecule . This information can be extrapolated to understand the molecular structure of more complex triazine derivatives, such as N,N',N''-triisobutyl-1,3,5-triazine-2,4,6-triamine, which would have additional steric and electronic effects due to the isobutyl substituents.
Chemical Reactions Analysis
Triazine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which is more preferred over electrophilic substitution due to the weaker resonance energy of the triazine ring compared to benzene . The reactivity of the triazine ring allows for the introduction of different substituents, which can significantly alter the biological activity of the compounds. For example, the introduction of electron-withdrawing or electron-donating groups can enhance antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by the substituents attached to the triazine ring. These compounds generally exhibit good thermal stability and can have high nitrogen content, which is particularly relevant for energetic materials . The presence of different substituents can also affect the solubility, melting point, and reactivity of these compounds. For instance, the introduction of bulky isobutyl groups in N,N',N''-triisobutyl-1,3,5-triazine-2,4,6-triamine would likely affect its physical properties, such as solubility in organic solvents and melting point, compared to unsubstituted triazine or those with smaller substituents.
Applications De Recherche Scientifique
Melamine Detection in Dairy Products
- Infrared Spectroscopy for Detection : Research has demonstrated that infrared spectroscopy, specifically near-infrared (NIR) and mid-infrared (MIR) spectroscopies, can effectively detect melamine in dairy products, including liquid milk, infant formula, and milk powder. The method has been found to be quick, sensitive, robust, and cost-effective, with a detection limit below 1 ppm (Balabin & Smirnov, 2011).
Chemical Synthesis and Characterization
- Dendrimeric Complexes : Melamine has been used in the synthesis of dendrimeric complexes. For instance, dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes have been synthesized and characterized for their magnetic behaviors (Uysal & Koç, 2010).
Agricultural Applications
- Triazine Fertilizers : Studies have explored the use of triazines like melamine as slow-release nitrogen fertilizers. Their degradation and nitrogen mineralization rate in soils, particularly when influenced by microbial activity, have significant implications for agricultural practices (Peacock & Dipaola, 1992).
Antimicrobial Applications
- N-Halamine Precursors : Research has shown that melamine can be used to synthesize N-halamine precursors, which, when applied to cotton fabrics, exhibit strong antimicrobial properties against bacteria like S. aureus and E. coli (Jiang et al., 2014).
Industrial and Material Science Applications
- Corrosion Inhibition : Triazine derivatives, including those based on melamine, have been studied for their potential as corrosion inhibitors for metals like N80 steel in acidic media, showcasing significant inhibition efficiency (Yadav et al., 2015).
Environmental Applications
- Hydrolase Activity for Environmental Remediation : Melamine and its derivatives can be targeted by specific microbial hydrolase activities, which can be crucial for environmental remediation, particularly in the context of contamination by s-triazine compounds (Mulbry, 1994).
Energetic Materials Research
- High-Pressure Behavior : Studies on melamine under high pressure conditions have implications for the development of energetic materials, as it exhibits properties similar to other energetic compounds like TATB and RDX (Shelton et al., 2018).
Carbon Dioxide Capture
- CO2 Adsorption : A triazine-based covalent organic polymer has shown significant potential in CO2 uptake, highlighting the application of melamine derivatives in addressing environmental challenges like greenhouse gas capture (Gomes et al., 2015).
Propriétés
IUPAC Name |
2-N,4-N,6-N-tris(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6/c1-10(2)7-16-13-19-14(17-8-11(3)4)21-15(20-13)18-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPNTJXENMTKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)NCC(C)C)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
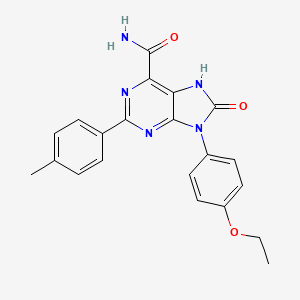
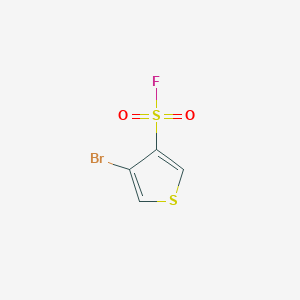
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
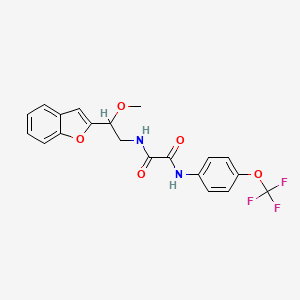
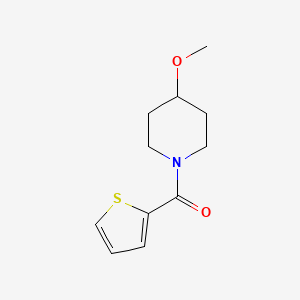
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)
![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)
